molecular formula C19H29N5O5 B14194959 L-Phenylalanyl-L-asparaginyl-L-lysine CAS No. 874620-89-0

L-Phenylalanyl-L-asparaginyl-L-lysine

Cat. No.: B14194959
CAS No.: 874620-89-0
M. Wt: 407.5 g/mol
InChI Key: KAHUBGWSIQNZQQ-KKUMJFAQSA-N
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Description

L-Phenylalanyl-L-asparaginyl-L-lysine is a tripeptide composed of three amino acids: phenylalanine, asparagine, and lysine. This compound has a molecular formula of C19H29N5O5 and a molecular weight of approximately 407.46 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanyl-L-asparaginyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin at the end of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce phenylalanine hydroxyl derivatives, while reduction of amide bonds can yield smaller peptide fragments .

Scientific Research Applications

L-Phenylalanyl-L-asparaginyl-L-lysine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression. The exact pathways and targets depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanyl-L-asparaginyl-L-arginine
  • L-Phenylalanyl-L-asparaginyl-L-histidine
  • L-Phenylalanyl-L-asparaginyl-L-tyrosine

Uniqueness

L-Phenylalanyl-L-asparaginyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of lysine provides additional sites for chemical modification, enhancing its versatility in research and industrial applications .

Properties

CAS No.

874620-89-0

Molecular Formula

C19H29N5O5

Molecular Weight

407.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C19H29N5O5/c20-9-5-4-8-14(19(28)29)23-18(27)15(11-16(22)25)24-17(26)13(21)10-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11,20-21H2,(H2,22,25)(H,23,27)(H,24,26)(H,28,29)/t13-,14-,15-/m0/s1

InChI Key

KAHUBGWSIQNZQQ-KKUMJFAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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